

# Application Notes and Protocols for a Validated Bioanalytical Method for Lenvatinib

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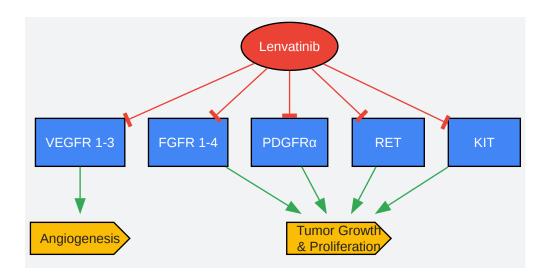
Compound of Interest		
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#### Introduction

Lenvatinib is an oral multi-kinase inhibitor used in the treatment of various cancers, including differentiated thyroid carcinoma, hepatocellular carcinoma, and advanced renal cell carcinoma. [1][2][3] It functions by targeting vascular endothelial growth factor (VEGF) receptors 1–3, fibroblast growth factor (FGF) receptors 1–4, platelet-derived growth factor (PDGF) receptor  $\alpha$ , RET, and KIT.[2][3] Given its potent activity and potential for dose-related toxicities, the development of a robust and validated bioanalytical method for the quantification of lenvatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.[1][4][5] This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of lenvatinib in plasma.

Signaling Pathway of Lenvatinib





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Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.

## **Experimental Protocols**

- 1. Materials and Reagents
- · Lenvatinib reference standard
- Internal Standard (IS), e.g., Lenvatinib-D4 or Carfilzomib[4][6]
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Human plasma (with anticoagulant, e.g., sodium heparin)[7]
- 2. Preparation of Stock and Working Solutions
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lenvatinib and the IS in a suitable solvent like methanol or DMSO to prepare individual stock solutions.[2]
- Working Solutions: Prepare serial dilutions of the Lenvatinib stock solution with methanol or a methanol-water mixture to create working solutions for calibration curve standards and quality control (QC) samples.[2] Prepare a working solution of the IS in acidified methanol.[2]



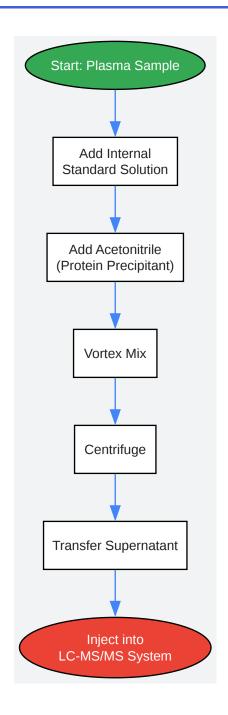




- 3. Preparation of Calibration Standards and Quality Control (QC) Samples
- Spike blank human plasma with the appropriate Lenvatinib working solutions to prepare calibration standards at various concentration levels.
- Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
- 4. Sample Preparation (Protein Precipitation)

The protein precipitation method is a simple and common technique for extracting Lenvatinib from plasma samples.[2][3]





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Caption: Workflow for plasma sample preparation.

#### Protocol:

- To a 50  $\mu$ L aliquot of plasma sample, add 5  $\mu$ L of the IS working solution.[3]
- Add 150 μL of acetonitrile to precipitate the plasma proteins.[3]



- Vortex the mixture for approximately 2 minutes.[3]
- Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes.[3]
- Transfer the supernatant to a clean tube or a 96-well plate for analysis.[3]

#### 5. LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

Parameter	Condition
LC Column	X-Bridge phenyl column (150x4.6 mm, 3.5 $\mu$ ) or Symmetry-C18 column (50 mm × 4.6mm × 5 $\mu$ m) [4][6]
Mobile Phase	A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile and methanol[6]
Flow Rate	0.7 - 1.0 mL/min[4][6]
Injection Volume	5 - 20 μL[8][9]
Ionization Mode	Positive Ion Electrospray (ESI+)[10]
Detection Mode	Multiple Reaction Monitoring (MRM)[3][10]

## **Method Validation**

The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][2][4][5]

Validation Parameters Summary



Parameter	Acceptance Criteria	
Selectivity	No significant interfering peaks at the retention times of the analyte and IS in blank plasma samples.[3]	
Linearity	Correlation coefficient $(r^2) \ge 0.99[1][4][5]$	
Accuracy & Precision	Within ±15% of the nominal concentration (±20% for LLOQ).[10]	
Recovery	Consistent and reproducible across the concentration range.[3]	
Matrix Effect	Within acceptable limits, indicating minimal ion suppression or enhancement.[3]	
Stability	Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).[2]	

## **Data Presentation**

Table 1: Linearity of Lenvatinib Calibration Curve



Concentration (ng/mL)	Mean Peak Area Ratio (Analyte/IS)
0.2	Insert Data
0.5	Insert Data
1	Insert Data
5	Insert Data
10	Insert Data
50	Insert Data
100	Insert Data
500	Insert Data
r²	Insert Value

Table 2: Accuracy and Precision Data for Lenvatinib QC Samples

QC Level	Nominal Conc. (ng/mL)	Intra-day Accuracy (%)	Intra-day Precision (%CV)	Inter-day Accuracy (%)	Inter-day Precision (%CV)
LLOQ	0.2	Insert Data	Insert Data	Insert Data	Insert Data
Low	0.6	Insert Data	Insert Data	Insert Data	Insert Data
Medium	80	Insert Data	Insert Data	Insert Data	Insert Data
High	400	Insert Data	Insert Data	Insert Data	Insert Data

Table 3: Stability of Lenvatinib in Human Plasma



Stability Condition	Concentration (ng/mL)	Mean Stability (% of Nominal)
Freeze-Thaw (3 cycles)	Low QC	Insert Data
High QC	Insert Data	
Short-Term (Room Temp, 4h)	Low QC	Insert Data
High QC	Insert Data	
Long-Term (-80°C, 30 days)	Low QC	Insert Data
High QC	Insert Data	

### Conclusion

This application note provides a comprehensive and detailed protocol for the development and validation of a bioanalytical method for the quantification of Lenvatinib in human plasma using LC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for use in clinical and pharmacokinetic studies. Adherence to the outlined validation procedures will ensure the generation of high-quality and reliable data.

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